4-[(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenol
Description
4-[(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenol is a structurally intricate molecule featuring a benzofurobenzodioxol core fused with a benzofuran ring. The molecule is further substituted with a 4-fluoroanilino group at the 5-position and a 2,6-dimethoxyphenol moiety at the 9-position. While detailed studies on this specific compound are sparse in the literature, its structural analogs—particularly those within the benzofurobenzodioxol class—have been investigated for their bioactive properties, including anticancer, antimicrobial, and enzyme-inhibitory activities .
Properties
CAS No. |
153230-80-9 |
|---|---|
Molecular Formula |
C27H26FNO6 |
Molecular Weight |
479.5 g/mol |
IUPAC Name |
4-[(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenol |
InChI |
InChI=1S/C27H26FNO6/c1-31-23-7-14(8-24(32-2)27(23)30)25-17-9-21-22(35-13-34-21)10-18(17)26(20-12-33-11-19(20)25)29-16-5-3-15(28)4-6-16/h3-10,19-20,25-26,29-30H,11-13H2,1-2H3/t19-,20-,25+,26+/m0/s1 |
InChI Key |
VLPHGXXQYKICOE-JZKJUIAGSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@H]2[C@H]3COC[C@@H]3[C@@H](C4=CC5=C(C=C24)OCO5)NC6=CC=C(C=C6)F |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3COCC3C(C4=CC5=C(C=C24)OCO5)NC6=CC=C(C=C6)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-5,5a,6,8,8a,9-hexahydro-2benzofuro[6,5-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenol involves multiple steps, including the formation of the benzofurobenzodioxol core, the introduction of the fluorinated aniline group, and the attachment of the dimethoxyphenol moiety. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions: 4-[(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-5,5a,6,8,8a,9-hexahydro-2benzofuro[6,5-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenol can undergo various chemical reactions, including:
- Oxidation : This reaction can modify the phenolic and aniline groups.
- Reduction : This reaction can affect the benzofurobenzodioxol core.
- Substitution : This reaction can introduce new functional groups to the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group could yield quinones, while substitution reactions could introduce halogenated derivatives.
Scientific Research Applications
4-[(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-5,5a,6,8,8a,9-hexahydro-2benzofuro[6,5-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenol has several scientific research applications:
- Chemistry : Used as a building block for synthesizing more complex molecules.
- Biology : Studied for its potential interactions with biological macromolecules.
- Medicine : Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
- Industry : Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-5,5a,6,8,8a,9-hexahydro-2benzofuro[6,5-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness arises from its substitution pattern and stereochemistry. Below is a comparative analysis with structurally related molecules:
Structural Analogs
Substituent Effects
- 4-Fluoroanilino vs. 4-Nitroanilino: The fluorine atom in the target compound enhances metabolic stability and hydrophobic interactions compared to the nitro group in the CAS 127882-73-9 analog, which may increase reactivity but reduce bioavailability .
- 2,6-Dimethoxyphenol: This moiety is conserved across analogs and is associated with antioxidant properties and improved solubility due to methoxy groups .
Pharmacological and Physicochemical Properties
- Lipophilicity: The 4-fluoroanilino group likely increases logP compared to the nitroanilino analog, favoring membrane permeability .
- Synthetic Accessibility : Fluorination steps (e.g., using HF or fluorinating agents) are required for the target compound, whereas nitro groups are introduced via nitration, which is less selective .
- Biological Activity: While direct data on the target compound is lacking, benzofurobenzodioxol derivatives with electron-withdrawing groups (e.g., -NO₂, -F) often exhibit enhanced activity against kinases or DNA repair enzymes .
Research Findings
Bioactivity Trends: Analogs with electron-deficient aromatic substituents (e.g., -NO₂, -Cl) show stronger binding to ATP-binding pockets in kinases, while fluorine improves metabolic stability .
Antioxidant Potential: The 2,6-dimethoxyphenol group in the target compound may confer radical-scavenging activity, as seen in structurally similar phenolic compounds .
Toxicity Considerations : Nitro-containing analogs (e.g., CAS 127882-73-9) may generate reactive metabolites, whereas fluorine substitution reduces such risks .
Biological Activity
The compound 4-[(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-5,5a,6,8,8a,9-hexahydro- benzofuro[6,5-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenol is a complex organic molecule notable for its unique structural features and potential biological activities. This article explores its biological activity based on available research findings and case studies.
Chemical Structure and Properties
This compound is characterized by:
- Molecular Formula : C27H24FNO8
- Molecular Weight : 509.49 g/mol
- Structural Features : It includes a benzodioxole moiety and a dimethoxyphenol group which are significant for its interaction with biological targets.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets. The presence of the 4-fluoroanilino group may enhance its binding affinity due to the electronegative fluorine atom, which can influence electronic interactions within biological systems.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities:
Anticancer Activity
Several studies have highlighted the potential anticancer properties of compounds with similar structures. For instance:
- In Vitro Studies : A study demonstrated that related benzodioxole derivatives possess cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Case Study : A derivative of this compound was tested against human breast cancer cells (MCF-7) and showed a significant reduction in cell viability at micromolar concentrations.
Antioxidant Properties
The dimethoxyphenol group is known for its antioxidant capabilities:
- Mechanism : It scavenges free radicals and reduces oxidative stress in cells.
- Research Findings : In vitro assays have shown that compounds with similar structures can effectively inhibit lipid peroxidation.
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective properties:
- Mechanism : By modulating neurotransmitter levels and reducing neuroinflammation.
- Case Study : In animal models of neurodegenerative diseases, related compounds demonstrated improved cognitive function and reduced neuronal damage.
Comparative Analysis with Related Compounds
To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| 4-Fluorophenetole | Fluorinated phenyl group | Solvent; limited biological activity |
| Benzodioxole Derivatives | Fused benzene and dioxole rings | Varied pharmacological effects; some exhibit anticancer properties |
| Dimethoxyphenol Compounds | Similar methoxy substituents | Studied for antioxidant properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
